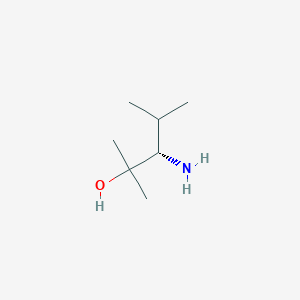

(3S)-3-amino-2,4-dimethylpentan-2-ol

Descripción

(3S)-3-Amino-2,4-dimethylpentan-2-ol (CAS: 163453-95-0) is a chiral amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol . It features a branched carbon chain with methyl groups at positions 2 and 4, and a stereogenic center at the 3-position where the amino group (-NH₂) is attached. This compound is frequently utilized in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical properties.

Key synthetic routes include stereoselective reduction of ketones and catalytic enantioselective methods, as reported in studies by Gibson et al. (2005) and Denmark & O’Connor (1997) . Its hydrochloride salt (CAS: 168297-78-7, C₇H₁₈ClNO, MW: 167.68 g/mol) is commercially available, though currently listed as discontinued in some regions .

Propiedades

IUPAC Name |

(3S)-3-amino-2,4-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-5(2)6(8)7(3,4)9/h5-6,9H,8H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSNEEWVFSIINY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717357 | |

| Record name | (3S)-3-Amino-2,4-dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163453-95-0 | |

| Record name | (3S)-3-Amino-2,4-dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-2,4-dimethylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2,4-dimethylpentan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of 3-amino-2,4-dimethylpentan-2-one with a chiral reducing agent can yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysis, where enzymes are employed to catalyze the reduction of the precursor compound. This method offers advantages such as high selectivity, mild reaction conditions, and environmental sustainability. Additionally, continuous flow processes can be utilized to enhance the efficiency and scalability of the production.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-amino-2,4-dimethylpentan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include 3-amino-2,4-dimethylpentan-2-one or 3-amino-2,4-dimethylpentanal.

Reduction: The major product is 3-amino-2,4-dimethylpentane.

Substitution: The major products depend on the substituent introduced, such as 3-amino-2,4-dimethylpentyl chloride or 3-amino-2,4-dimethylpentyl bromide.

Aplicaciones Científicas De Investigación

Chemistry

(3S)-3-amino-2,4-dimethylpentan-2-ol serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the development of enantiomerically pure compounds, which are crucial in asymmetric synthesis.

Key Reactions

- Oxidation : Converts the hydroxyl group to form ketones or aldehydes.

- Reduction : The amino group can be reduced to form primary amines.

- Substitution : The hydroxyl group can be replaced with various functional groups.

Biology

In biological research, this compound is investigated for its role in enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds enhances its affinity for specific enzymes and receptors.

The presence of the amino and hydroxyl groups allows for selective interactions with chiral receptors, leading to distinct pharmacological effects. For example, it has been shown to modulate enzyme activity, influencing metabolic pathways.

Table 1: Potential Molecular Targets and Biological Effects

| Molecular Target | Biological Effect |

|---|---|

| Enzymes | Modulation of catalytic activity |

| Chiral receptors | Selective binding leading to specific pharmacological responses |

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and specialty materials. Its unique properties make it suitable for creating new therapeutic agents in pharmaceuticals.

Case Study 1: Enzyme Interaction Studies

Research has highlighted the compound's interaction with specific proteases involved in metabolic pathways. For instance, studies indicate that this compound can influence protease activity, potentially offering therapeutic applications in diseases characterized by dysregulated protease functions.

Case Study 2: Synthesis of Therapeutic Agents

The compound has been employed in synthesizing novel pharmaceutical agents. Its chiral nature allows for the development of drugs with enhanced efficacy and reduced side effects due to selective interactions with biological targets.

Table 2: Comparison of Similar Compounds

| Compound Name | Type | Notable Activity |

|---|---|---|

| (3R)-3-amino-2,4-dimethylpentan-2-ol | Enantiomer | Opposite pharmacological effects |

| 3-amino-2,4-dimethylpentan-2-one | Ketone derivative | Altered enzyme interactions |

| 3-amino-2,4-dimethylpentanal | Aldehyde derivative | Potentially different metabolic pathways |

Mecanismo De Acción

The mechanism of action of (3S)-3-amino-2,4-dimethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, influencing their activity and function. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

Branched-Chain Amino Alcohols

Key Differences :

- Isoquinoline-containing derivatives (e.g., C₁₄H₂₀N₂O₂) are more complex and tailored for specific medicinal chemistry applications .

Halogenated Derivatives

Key Differences :

- Fluorination (e.g., C₆H₁₂F₃NO) increases molecular weight by ~40 g/mol compared to the non-fluorinated parent compound and introduces strong electron-withdrawing effects, altering reactivity and pharmacokinetics .

- Stereoisomeric mixtures (e.g., CAS 136182-45-1) may complicate enantioselective applications compared to the enantiopure target compound .

Aromatic and Pharmaceutical Analogs

Actividad Biológica

(3S)-3-amino-2,4-dimethylpentan-2-ol is a chiral organic compound with the molecular formula CHNO. It features both an amino group (-NH) and a hydroxyl group (-OH), contributing to its unique biological activities and interactions with various molecular targets. The stereochemistry of this compound, denoted as (3S), plays a crucial role in its biological function and efficacy.

- Molecular Formula : CHNO

- CAS Number : 163453-95-0

- Chirality : (3S) configuration

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity. Its chiral nature enables selective interactions with chiral receptors, which may lead to distinct pharmacological effects.

Interaction with Enzymes and Receptors

The compound has been shown to modulate enzyme activity through specific binding interactions. Its ability to form hydrogen bonds enhances its affinity for certain receptors, leading to varying biological effects depending on the target.

Table 1: Potential Molecular Targets and Biological Effects

| Molecular Target | Biological Effect |

|---|---|

| Enzymes | Modulation of catalytic activity |

| Chiral receptors | Selective binding leading to specific pharmacological responses |

Applications in Scientific Research

This compound has diverse applications in scientific research:

- Chemistry : Used as a chiral building block in the synthesis of complex organic molecules.

- Biology : Investigated for its role in enzyme mechanisms and protein-ligand interactions.

- Pharmaceuticals : Potential applications in drug development due to its unique structural properties.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. For example, studies have shown that it can influence the activity of certain proteases, leading to altered protein degradation rates. This interaction highlights its potential therapeutic applications in diseases where protease activity is dysregulated.

Related Compounds

Several compounds share structural similarities with this compound, including:

- (3R)-3-amino-2,4-dimethylpentan-2-ol : The enantiomer with opposing configuration.

- 3-amino-2,4-dimethylpentan-2-one : A ketone derivative.

- 3-amino-2,4-dimethylpentanal : An aldehyde derivative.

These compounds exhibit varying degrees of biological activity based on their structural differences and stereochemistry.

Table 2: Comparison of Similar Compounds

| Compound Name | Type | Notable Activity |

|---|---|---|

| (3R)-3-amino-2,4-dimethylpentan-2-ol | Enantiomer | Opposite pharmacological effects |

| 3-amino-2,4-dimethylpentan-2-one | Ketone derivative | Altered enzyme interactions |

| 3-amino-2,4-dimethylpentanal | Aldehyde derivative | Potentially different metabolic pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3S)-3-amino-2,4-dimethylpentan-2-ol, and how can stereochemical purity be ensured?

- Methodology : Use asymmetric synthesis or chiral resolution techniques. For example, employ chiral auxiliaries or enzymatic resolution to achieve the desired (3S) configuration. Reductive amination of 2,4-dimethylpentan-2-one with a chiral amine precursor could be optimized using catalysts like palladium nanoparticles (for hydrogenation) .

- Characterization : Verify enantiomeric excess via chiral HPLC or polarimetry. Cross-reference NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., density functional theory) to confirm structural integrity .

Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point, solubility) for this compound?

- Methodology : Replicate measurements under standardized conditions (e.g., ASTM methods). For example, determine boiling point using a calibrated distillation apparatus under 760 mmHg and compare with literature values (e.g., 362.9°C for structurally similar alcohols ). Solubility studies should use purified samples in degassed solvents to avoid oxidation artifacts .

Q. What safety protocols are critical when working with this compound in laboratory settings?

- Methodology : Use NIOSH-certified respirators (e.g., OV/AG/P99) for aerosolized particles and ensure fume hood containment during synthesis. Store the compound in inert atmospheres to prevent degradation, and avoid contact with incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ molecular dynamics (MD) simulations or quantum mechanical calculations (e.g., Gaussian 16) to model transition states. Compare predicted activation energies with experimental kinetic data (e.g., SN2 reactions with alkyl halides) . Validate models using isotopic labeling or kinetic isotope effects (KIEs) .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct accelerated stability studies at controlled pH (e.g., 2–12) and temperatures (25–60°C). Use LC-MS to monitor degradation products, such as oxidation of the amine group or ring formation. Cross-reference with thermogravimetric analysis (TGA) to identify decomposition thresholds .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of (3S) vs. (3R) enantiomers. Validate with in vitro assays (e.g., enzyme inhibition kinetics or surface plasmon resonance) . Use X-ray crystallography to resolve protein-ligand complexes .

Q. What catalytic systems enhance the efficiency of this compound in multicomponent reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.